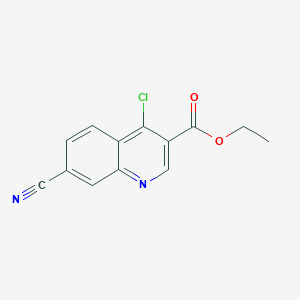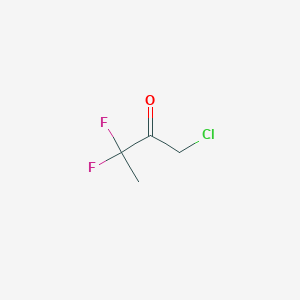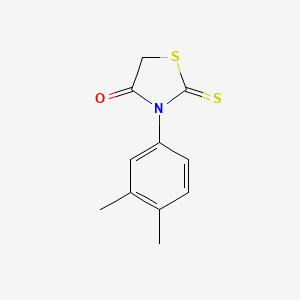
4-chloro-7-cyanoquinoléine-3-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate is a chemical compound with the CAS Number: 2580250-60-6 . It has a molecular weight of 260.68 . The IUPAC name for this compound is ethyl 4-chloro-7-cyanoquinoline-3-carboxylate . The InChI code for this compound is 1S/C13H9ClN2O2/c1-2-18-13(17)10-7-16-11-5-8(6-15)3-4-9(11)12(10)14/h3-5,7H,2H2,1H3 .
Molecular Structure Analysis
The InChI code for Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate is 1S/C13H9ClN2O2/c1-2-18-13(17)10-7-16-11-5-8(6-15)3-4-9(11)12(10)14/h3-5,7H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate is a powder . It is stored at a temperature of -10 degrees Celsius .Mécanisme D'action
The mechanism of action of Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes such as topoisomerase II and cyclin-dependent kinase 4, which are involved in cell proliferation. It also induces apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate has biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. It also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate in lab experiments is its high purity and good yields. It is also relatively easy to synthesize. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
For research include further investigation of its mechanism of action and its potential in treating other diseases.
Méthodes De Synthèse
The synthesis of Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate has been reported in several studies. One of the methods involves the reaction of 4-chloro-7-cyanoquinoline-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine. Another method involves the reaction of 4-chloro-7-cyanoquinoline with ethyl chloroformate and potassium carbonate in acetonitrile. Both methods have been reported to yield high purity and good yields of Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate.
Applications De Recherche Scientifique
Synthèse chimique
Le 4-chloro-7-cyanoquinoléine-3-carboxylate d'éthyle est un composé chimique pouvant être utilisé dans diverses synthèses chimiques . Il s'agit d'un type de quinoléine, un composé aromatique hétérocyclique à base d'azote . Les quinoléines et leurs dérivés sont essentiels dans plusieurs produits naturels et médicaments approuvés par la FDA .
Chimie médicinale
Les motifs quinoléine, comme celui présent dans le this compound, sont essentiels dans plusieurs composés hétérocycliques pharmacologiquement actifs en raison de leurs diverses applications en chimie médicinale et industrielle . Ils sont considérés comme une structure privilégiée dans les programmes de découverte de médicaments en raison de leur large spectre de bio-réponses .
Recherche anticancéreuse
Les dérivés de la quinoléine ont montré un potentiel dans la recherche anticancéreuse . Bien qu'il ne soit pas précisé si le this compound a été utilisé dans ce contexte, il est possible qu'il puisse être exploré pour de telles applications étant donné sa structure quinoléine .
Recherche antioxydante
Les dérivés de la quinoléine ont également été étudiés pour leurs propriétés antioxydantes . Là encore, bien qu'il ne soit pas précisé si le this compound a été utilisé dans ce contexte, sa structure quinoléine suggère un potentiel dans ce domaine .
Recherche anti-inflammatoire
Des recherches ont montré que les dérivés de la quinoléine peuvent avoir des effets anti-inflammatoires . Le this compound, avec sa structure quinoléine, pourrait potentiellement être utilisé dans ce domaine de recherche .
Recherche antimalarienne
Les dérivés de la quinoléine ont été utilisés dans le développement de médicaments antimalariens . Il est possible que le this compound puisse être exploré pour de telles applications étant donné sa structure quinoléine .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements associated with this compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely .
Propriétés
IUPAC Name |
ethyl 4-chloro-7-cyanoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c1-2-18-13(17)10-7-16-11-5-8(6-15)3-4-9(11)12(10)14/h3-5,7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBOLRQYTVFIGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2393936.png)

![N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2393939.png)
![2-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide](/img/structure/B2393940.png)


![N-[2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl]-2-naphthalen-1-ylacetamide](/img/structure/B2393950.png)


![2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2393955.png)
![benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate](/img/structure/B2393956.png)
![3-(3,4-Dimethylphenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2393957.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2393958.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2393959.png)